N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide
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Overview
Description
N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide is a chemical compound with the molecular formula C15H19BrN4O4S and a molecular weight of 431.3 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide involves several steps. One common method starts with the reaction of ethylene glycol mono-tert-butyl ether with N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is often produced in bulk quantities for use in various applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products .
Scientific Research Applications
N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide include:
- N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-propylsulfamide
- N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide
Uniqueness
What sets N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-(phenylmethyl)sulfamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C19H19BrN4O4S |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
2-[6-(benzylsulfamoylamino)-5-(4-bromophenyl)pyrimidin-4-yl]oxyethanol |
InChI |
InChI=1S/C19H19BrN4O4S/c20-16-8-6-15(7-9-16)17-18(21-13-22-19(17)28-11-10-25)24-29(26,27)23-12-14-4-2-1-3-5-14/h1-9,13,23,25H,10-12H2,(H,21,22,24) |
InChI Key |
OWAMXYMYOVLIND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NC2=C(C(=NC=N2)OCCO)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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